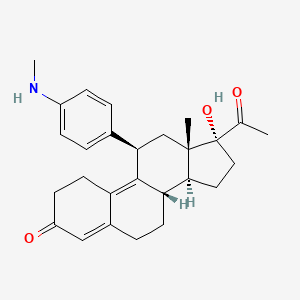

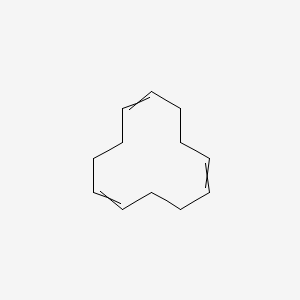

Cyclododeca-1,5,9-triene

描述

准备方法

Cyclododeca-1,5,9-triene is typically synthesized through the cyclotrimerization of butadiene. This process is catalyzed by a mixture of titanium tetrachloride and an organoaluminum co-catalyst . The reaction conditions involve the use of ethylaluminum sesquichloride and titanium tetrachloride, which facilitate the selective trimerization of butadiene to produce this compound in good yield . Industrial production of this compound has been ongoing since 1965, with significant production capacities established in Germany and the United States .

化学反应分析

Cyclododeca-1,5,9-triene undergoes various chemical reactions, including:

科学研究应用

Cyclododeca-1,5,9-triene has several scientific research applications:

作用机制

The mechanism of action of cyclododeca-1,5,9-triene involves its reactivity with various chemical agents. For example, in the presence of strong oxidizing agents, it can undergo vigorous reactions to form different products . The compound can also participate in exothermic addition polymerization reactions when exposed to catalysts or initiators . These reactions are facilitated by the compound’s molecular structure, which allows for the formation of multiple bonds and interactions with other molecules.

相似化合物的比较

Cyclododeca-1,5,9-triene is unique among cyclic trienes due to its specific molecular structure and reactivity. Similar compounds include:

Cyclododecatriene Isomers: There are four isomers of 1,5,9-cyclododecatriene, including the trans, trans, cis-isomer, which is a precursor in the production of nylon-12.

Cyclododecane: This compound is produced through the hydrogenation of this compound and is used in the production of dodecanedioic acid.

Cyclododecanone: Formed through the oxidation of this compound, it is a key intermediate in the production of polyamide-12.

This compound stands out due to its versatility in undergoing various chemical reactions and its wide range of applications in different fields.

属性

CAS 编号 |

706-31-0 |

|---|---|

分子式 |

C12H18 |

分子量 |

162.27 g/mol |

IUPAC 名称 |

(1Z,5E,9E)-cyclododeca-1,5,9-triene |

InChI |

InChI=1S/C12H18/c1-2-4-6-8-10-12-11-9-7-5-3-1/h1-2,7-10H,3-6,11-12H2/b2-1-,9-7+,10-8+ |

InChI 键 |

ZOLLIQAKMYWTBR-RYMQXAEESA-N |

SMILES |

C1CC=CCCC=CCCC=C1 |

手性 SMILES |

C1/C=C/CC/C=C\CC/C=C/C1 |

规范 SMILES |

C1CC=CCCC=CCCC=C1 |

沸点 |

447.8 °F at 760 mmHg (USCG, 1999) 240 °C at 101.3 kPa |

颜色/形态 |

Colorless Liquid |

密度 |

0.8925 (USCG, 1999) - Less dense than water; will float 0.89 at 20 °C/20 °C Density: 0.84 g/cu cm at 100 °C |

闪点 |

160 °F (USCG, 1999) 71 °C 88 °C closed cup |

熔点 |

-0.4 °F (USCG, 1999) -17 °C |

物理描述 |

1,5,9-cyclododecatriene appears as a colorless liquid. Toxic by skin absorption and ingestion and irritating to skin and eyes. Used to make other chemicals. Colorless liquid; [CAMEO] Very faintly yellow clear liquid; [MSDSonline] |

同义词 |

(1Z,5E,9E)-Cyclododecatriene; (E,E,Z)-1,5,9-Cyclododecatriene; (Z,E,E)-1,5,9-Cyclododecatriene; 1-cis-5-trans-9-trans-Cyclododecatriene; cis,trans,trans-1,5,9-Cyclododecatriene |

蒸汽压力 |

0.08 [mmHg] |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

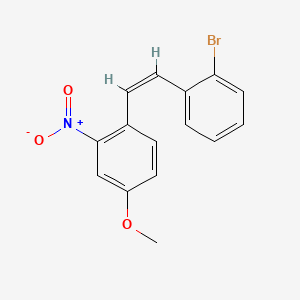

![6-[(3-chloro-2-fluorophenyl)methyl]-1-(1,1-dideuterio-1-hydroxy-3-methylbutan-2-yl)-4-oxo-7-(trideuteriomethoxy)quinoline-3-carboxylic acid](/img/structure/B1141234.png)

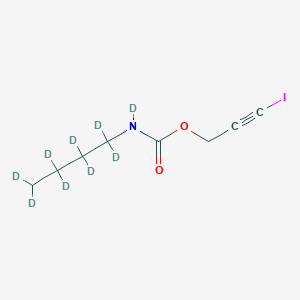

![16,18-dimethoxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraene-2,8-dione](/img/structure/B1141245.png)